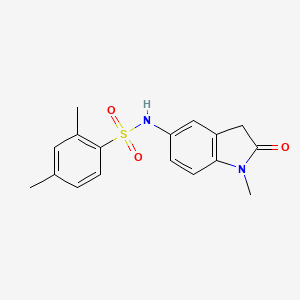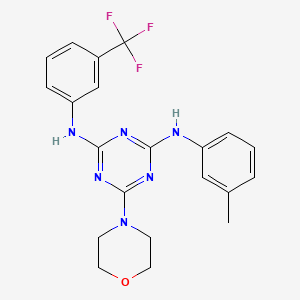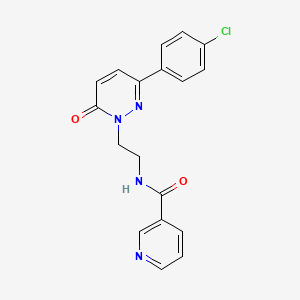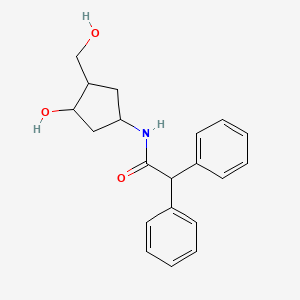
2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a derivative of indolin-2-one . Indolin-2-one derivatives have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) . Some of these compounds have shown strong cytotoxicity against human cancer cell lines .
Scientific Research Applications
Photodynamic Therapy and Photosensitizers
The development of new photosensitizers for photodynamic therapy, especially in cancer treatment, has seen significant contributions from compounds related to benzenesulfonamide derivatives. For example, studies have synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potent Type II photosensitizers for treating cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Molecular and Crystal Structure Analysis
The synthesis of structural isomers of benzenesulfonamides has been explored for their potential in various scientific applications. For instance, the crystal and molecular-electronic structures of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers were investigated, revealing insights into steric hindrances and potential applications in material science and molecular engineering (Rublova et al., 2017).
Enzyme Inhibition and Biological Evaluation
Compounds incorporating the benzenesulfonamide moiety have been evaluated for their inhibitory activity against various enzymes, indicating their potential in biochemistry and pharmacology. Novel ureido benzenesulfonamides incorporating triazine moieties have been investigated as inhibitors of carbonic anhydrase isoforms, showing potent inhibition against membrane-bound tumor-associated isoforms, which are of interest for anticancer studies (Lolak, Akocak, Bua, & Supuran, 2019).
Synthesis and Characterization of Novel Compounds
Research on the synthesis and spectroscopic characterization of new Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde has contributed to the development of compounds with potential applications in enzyme inhibition, molecular docking studies, and Density Functional Theory (DFT) calculations. This research aids in understanding the interactions between inhibitors and enzymes, opening avenues for drug development and biochemical studies (Alyar et al., 2019).
Antimicrobial and Anticancer Activity
The synthesis of novel quinolines derived from benzenesulfonamide compounds has been explored for their potential antimicrobial and anticancer activities. These compounds have shown interesting cytotoxic activity, indicating their utility in developing new therapeutic agents (Ghorab et al., 2008).
properties
IUPAC Name |
2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-4-7-16(12(2)8-11)23(21,22)18-14-5-6-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKIWXJQLKOQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetic acid](/img/structure/B2734320.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2734325.png)
![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2734326.png)

![N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2734329.png)
![[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2734334.png)

![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2734338.png)
